molecular formula C14H12FN3O2 B11851578 Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate

Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate

Cat. No.: B11851578
M. Wt: 273.26 g/mol
InChI Key: HDXLNXMZHNKMPZ-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a fluorophenyl group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrimidine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-2-(4-chlorophenyl)-5-vinylpyrimidine-4-carboxylate
  • Methyl 6-amino-2-(4-bromophenyl)-5-vinylpyrimidine-4-carboxylate
  • Methyl 6-amino-2-(4-methylphenyl)-5-vinylpyrimidine-4-carboxylate

Uniqueness

Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs .

Biological Activity

Methyl 6-amino-2-(4-fluorophenyl)-5-vinylpyrimidine-4-carboxylate is a pyrimidine derivative notable for its structural features, including an amino group at the 6-position, a vinyl group at the 5-position, and a 4-fluorophenyl substituent at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.

  • Molecular Formula : C12_{12}H12_{12}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : Approximately 239.24 g/mol
  • Solubility : Enhanced by the carboxylate group, which improves its reactivity and solubility in various solvents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing pyrimidine derivatives and appropriate fluorinated phenolic compounds.
  • C–H Activation Techniques : Employing transition-metal catalysts to facilitate functionalization of the pyrimidine ring.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. Its mechanism of action is believed to involve the inhibition of viral replication by interfering with specific viral enzymes or receptors.

Case Study: Antiviral Efficacy

In vitro studies have demonstrated that this compound shows activity against various strains of viruses, including:

  • Influenza Virus : Inhibits hemagglutinin activity.
  • HIV : Exhibits potential as an entry inhibitor.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound can halt the progression of cancer cells through the cell cycle.
  • Induction of Apoptosis : It promotes programmed cell death in tumor cells.

Research Findings

A study conducted on various cancer cell lines revealed that this compound exhibited:

  • IC50_{50} values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.

Comparative Biological Activity

Compound NameKey FeaturesPotential Activity
This compoundFluoro-substitutedAntiviral, Anticancer
Methyl 6-amino-2-(3-fluorophenyl)-5-vinylpyrimidine-4-carboxylateDifferent fluorophenolVaries in activity
Methyl 6-amino-2-(phenyl)-5-vinylpyrimidine-4-carboxylateNo fluorinationPotentially less active
Methyl 6-amino-2-(4-chlorophenyl)-5-vinylpyrimidine-4-carboxylateChloro-substitutedDifferent reactivity

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes involved in viral replication or pathways associated with cancer cell proliferation.

Binding Affinity Studies

Interaction studies using techniques like molecular docking and surface plasmon resonance have indicated that this compound binds effectively to target proteins, suggesting a strong potential for further development as a therapeutic agent.

Properties

Molecular Formula

C14H12FN3O2

Molecular Weight

273.26 g/mol

IUPAC Name

methyl 6-amino-5-ethenyl-2-(4-fluorophenyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C14H12FN3O2/c1-3-10-11(14(19)20-2)17-13(18-12(10)16)8-4-6-9(15)7-5-8/h3-7H,1H2,2H3,(H2,16,17,18)

InChI Key

HDXLNXMZHNKMPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)F)N)C=C

Origin of Product

United States

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